molecular formula C18H19NO B181878 1-(Diphenylacetyl)pyrrolidine CAS No. 60678-46-8

1-(Diphenylacetyl)pyrrolidine

Cat. No. B181878
CAS RN: 60678-46-8
M. Wt: 265.3 g/mol
InChI Key: WQFRTVPKNHJRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylacetyl)pyrrolidine, commonly known as Desmethylprodine, is a synthetic opioid drug that is structurally similar to fentanyl. It was first synthesized in the 1970s and was initially used for research purposes. However, due to its potent analgesic effects, it was later used as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.

Mechanism of Action

Desmethylprodine acts on the mu-opioid receptors in the brain, producing its analgesic effects. It binds to these receptors, leading to the inhibition of neurotransmitter release and a decrease in the perception of pain.
Biochemical and Physiological Effects:
Desmethylprodine has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it has a shorter duration of action compared to other opioids such as morphine.

Advantages and Limitations for Lab Experiments

Desmethylprodine has been used in laboratory experiments due to its potent analgesic effects and its ability to bind to the mu-opioid receptors in the brain. However, its use is limited due to its classification as a Schedule I controlled substance, making it difficult to obtain for research purposes.

Future Directions

Future research on Desmethylprodine could focus on the development of new opioid drugs that have similar analgesic effects but with fewer side effects. Additionally, research could focus on the use of Desmethylprodine in combination with other drugs to enhance its analgesic effects while minimizing its side effects. Finally, research could focus on the development of new methods for synthesizing Desmethylprodine that are more efficient and environmentally friendly.

Synthesis Methods

Desmethylprodine can be synthesized through a multi-step process starting from benzyl cyanide and benzaldehyde. The first step involves the condensation of benzyl cyanide and benzaldehyde to form 1-phenyl-1-(2-phenylethyl)amine. This intermediate product is then cyclized with acetic anhydride to form 1-(Diphenylacetyl)pyrrolidine.

Scientific Research Applications

Desmethylprodine has been used in scientific research to study the opioid receptor system and its effects on pain relief. Its potent analgesic effects have led to its use in animal studies to better understand the mechanisms of opioid action in the brain. Additionally, Desmethylprodine has been used as a reference compound for the development of new opioid drugs.

properties

CAS RN

60678-46-8

Product Name

1-(Diphenylacetyl)pyrrolidine

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2,2-diphenyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H19NO/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2

InChI Key

WQFRTVPKNHJRJS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.